molecular formula C7H10N2 B1197330 2-(Aminomethyl)aniline CAS No. 4403-69-4

2-(Aminomethyl)aniline

Cat. No. B1197330
CAS RN: 4403-69-4
M. Wt: 122.17 g/mol
InChI Key: GVOYKJPMUUJXBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Aminomethyl)aniline derivatives has been explored through various methods. For example, the reaction of 2-(aminomethyl)aniline with diphenylphosphine chloride in the presence of triethylamine yields N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives. These derivatives have been applied as pre-catalysts in palladium-catalyzed Heck and Suzuki cross-coupling reactions, demonstrating their value in forming biaryl compounds with significant yields (Aydemir et al., 2009).

Molecular Structure Analysis

The molecular structure of 2-(aminomethyl)aniline and its derivatives can be complex, as demonstrated by the synthesis of 2-(diphenylphosphinylmethoxy)aniline. X-ray diffraction analysis of this compound reveals a monoclinic crystal structure, showcasing the intricacies of its molecular arrangement and the potential for hydrogen bonding between molecules (Minacheva et al., 2009).

Chemical Reactions and Properties

2-(Aminomethyl)aniline serves as a precursor for various chemical transformations. For instance, its interaction with different reagents under palladium catalysis can lead to the synthesis of 2-arylmethylindoles, highlighting its reactivity towards the construction of heterocyclic compounds. This reactivity underlines the compound's versatility in organic synthesis (Das et al., 2014).

Physical Properties Analysis

The physical properties of 2-(aminomethyl)aniline derivatives, such as solubility, electrical conductivity, and thermal stability, are crucial for their application in various fields. For example, the copolymerization of aniline with o-aminophenol leads to materials with interesting electrochemical properties, which are significantly influenced by the monomer concentration ratio (Mu, 2004).

Chemical Properties Analysis

The chemical properties of 2-(aminomethyl)aniline, such as its reactivity in condensation reactions to form heterocycles or its role in copolymerization processes, are of significant interest. These properties enable the synthesis of materials with enhanced redox activity or the development of novel synthetic pathways for pharmaceuticals and materials science (Chen et al., 2013).

Scientific Research Applications

Summary of the Application

2-(Aminomethyl)aniline is used in the synthesis of quinoline, a ubiquitous heterocycle in medicinal and industrial chemistry. Quinoline forms the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents, antimalarial drugs like quinine and chloroquine, and organic light-emitting diodes .

Methods of Application or Experimental Procedures

When 2-(aminomethyl)aniline is reacted with various aryl ketones under an oxygen atmosphere, the corresponding 2-aryl quinolines are obtained .

Results or Outcomes

The reaction results in the formation of 2-aryl quinolines in good yield .

2. Synthesis of Schiff Base

Summary of the Application

2-(Aminomethyl)aniline is used in the synthesis of a Schiff base named H3L, which is used as a fluorescent probe for detecting heavy-metal-based nanomaterials in aqueous solution .

Methods of Application or Experimental Procedures

The first step involves the reaction of 2-(aminomethyl)aniline with dansyl chloride to form N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide. The subsequent nucleophilic addition of N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide to 4-formyl-3-hydroxybenzoic acid yields the desired Schiff base .

Results or Outcomes

The reaction results in the formation of the Schiff base H3L, which can bind heavy-metal ions at the surface of nanoparticles .

3. Synthesis of β-Enaminones

Summary of the Application

2-(Aminomethyl)aniline is used in the chemoselective synthesis of β-enaminones, which are versatile intermediates in organic synthesis and have applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Methods of Application or Experimental Procedures

2-(Aminomethyl)aniline reacts with ynones to yield the desired β-enaminones .

Results or Outcomes

The reaction results in the formation of β-enaminones in good yield .

4. Chemical Modification of Silk Fibroin

Summary of the Application

2-(Aminomethyl)aniline is used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .

Methods of Application or Experimental Procedures

2-(Aminomethyl)aniline undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates .

Results or Outcomes

The reaction results in the formation of modified silk fibroin, which has tailored hydrophilicity and structure .

5. Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

Summary of the Application

2-(Aminomethyl)aniline is used in the synthesis of 2-substituted quinoline-4-carboxylic acids. These compounds are important in medicinal chemistry as they form the scaffold for several anti-inflammatory and antitumor agents .

Methods of Application or Experimental Procedures

The general procedure involves combining 2-(aminomethyl)aniline with benzaldehyde and pyruvic acid .

Results or Outcomes

The reaction results in the formation of 2-substituted quinoline-4-carboxylic acids .

6. Polycondensation Reactions

Summary of the Application

2-(Aminomethyl)aniline is used as a reagent in polycondensation reactions .

Methods of Application or Experimental Procedures

The specific procedures for these reactions can vary widely depending on the desired polymer .

Results or Outcomes

The reaction results in the formation of polymers through polycondensation .

Safety And Hazards

Aniline compounds, including 2-(Aminomethyl)aniline, are considered hazardous. They can cause serious eye damage, skin irritation, and allergic skin reactions. They are also suspected of causing genetic defects and cancer . These compounds are toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for 2-(Aminomethyl)aniline could involve further exploration of its synthesis methods and potential applications. For instance, it could be used in the development of new chemical reactions or as a building block in the synthesis of complex organic molecules .

properties

IUPAC Name

2-(aminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOYKJPMUUJXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276644
Record name 2-(Aminomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)aniline

CAS RN

4403-69-4
Record name 2-(Aminomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)aniline
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Synthesis routes and methods I

Procedure details

16.6 g (0.1 mol) of this o-nitrobenzaldoxime, 0.83 g of a 5% Pd-C catalyst, 12 g (0.2 mol) of glacial acetic acid and 100 ml of tetrahydrofurane were charged into a hermetically sealed glass container and stirred vigorously while charging hydrogen. Reaction was continued at temperatures of 25°-35° C. for 7 hours. After the reaction, the resulting mixture was filtered to remove the catalyst, was added with 8 g (0.2 mol) of sodium hydroxide and was subject to distillation. Thus, 9.7 g of o-aminobenzylamine was obtained. Yield 79.4%; Purity 99.4%; B.P. 91°-93° C./1 mmHg. M.P. 58°-61° C.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
12 g
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reactant
Reaction Step One
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100 mL
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8 g
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Reaction Step Three
Yield
79.4%

Synthesis routes and methods II

Procedure details

N-(2-Aminobenzyl)-2-nitrobenzamide was itself obtained as a solid, m.p. 112-113° C., in 80% yield using a similar procedure to that described for the starting material of Example 24, that is by reacting 2-nitrobenzoyl chloride with 2-aminobenzyl (J.Amer.Chem.Soc., 1949, 71, 2137) except that, after the work-up described therein was complete, the residue was triturated in a mixture of diethyl ether/methylene chloride/methanol (1/1/ few drops v/v). The crystalline solid, formed by reaction of the acid chloride with both of the amino groups of 2-aminobenzylamine, was filtered off and discarded. The residual solution was concentrated and N-(2-aminobenzyl)-2-nitrobenzamide was precipitated by the addition of diethyl ether.
Name
N-(2-Aminobenzyl)-2-nitrobenzamide
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0 (± 1) mol
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material
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)aniline
Reactant of Route 2
2-(Aminomethyl)aniline
Reactant of Route 3
2-(Aminomethyl)aniline
Reactant of Route 4
2-(Aminomethyl)aniline
Reactant of Route 5
2-(Aminomethyl)aniline
Reactant of Route 6
2-(Aminomethyl)aniline

Citations

For This Compound
144
Citations
M Aydemir, A Baysal, G Öztürk… - Applied Organometallic …, 2009 - Wiley Online Library
The reaction of 2‐(aminomethyl)aniline with 2 equivalents of PPh 2 Cl in the presence of Et 3 N, proceeds in CH 2 Cl 2 to give N,N′‐bis(diphenylphosphino)‐2‐(aminomethyl)aniline 1 …
Number of citations: 38 onlinelibrary.wiley.com
Y Tan, W Jiang, P Ni, Y Fu… - Advanced Synthesis & …, 2022 - Wiley Online Library
A strategy for the synthesis of quinazolines via elemental sulfur‐mediated oxidative condensation of nitriles and 2‐(aminomethyl)anilines was developed. The reaction was carried out …
Number of citations: 2 onlinelibrary.wiley.com
M Aydemir, F Durap, A Baysal - Turkish Journal of Chemistry, 2015 - journals.tubitak.gov.tr
New Pd(II) and Pt(II)-diaminophosphine complexes bearing cyclohexyl or isopropyl moiety: use of Pd(II) complexes as precatalyst Page 1 Turkish Journal of Chemistry Volume 39 …
Number of citations: 2 journals.tubitak.gov.tr
A Kaur, G Hundal, MS Hundal - Molecular Crystals and Liquid …, 2013 - Taylor & Francis
Synthesis, spectroscopic investigations, and X-ray crystal structure of 2-substituted-1,2,3,4-tetrahydroquinazoline ring, obtained from 3-hydroxy benzaldehyde and 2-(aminomethyl)…
Number of citations: 3 www.tandfonline.com
RK Singh - Journal of Metallurgy and Materials Science, 2014 - indianjournals.com
Mild steel is a very important industrial metal and it uses in several operational units. Bulk amount of sulphuric acid is used with phosphate raw materials during production phosphate …
Number of citations: 2 www.indianjournals.com
RK Singh, R Kumar, P Singh - wjiemr.com
Mild steel is a very important industrial metal and it uses in several operational units. Bulk amount of sulphuric acid is used with phosphate raw materials during production phosphate …
Number of citations: 2 www.wjiemr.com
MV Goryaeva, SO Kushch, OG Khudina… - Journal of Fluorine …, 2021 - Elsevier
A one-pot three-component reactions between polyfluoroalkylated 3-oxo esters and methyl ketones with 1,3-diaminopropane result in 8-hydroxy-9a-alkyl(phenyl)-8-(polyfluoroalkyl)…
Number of citations: 10 www.sciencedirect.com
RY Vasylyshyn, BA Demydchuk… - Synthetic …, 2014 - Taylor & Francis
Easily accessible 1-aryl-2-aza-1,3-butadienes undergo a regioselective cyclocondensation with 2-(aminomethyl)aniline, giving rise to 1,3,5-benzotriazocines in good yields. The …
Number of citations: 4 www.tandfonline.com
R Ghadari, F Hajishaabanha, M Mahyari, A Shaabani… - Tetrahedron …, 2012 - Elsevier
A facile and straightforward procedure for the synthesis of spiro-benzo[b]acridine-6,2′-furan derivatives via the reaction between benzo[b]acridine-6,11-dione, electron-deficient …
Number of citations: 25 www.sciencedirect.com
J Sanmartín-Matalobos, AM García-Deibe… - Dalton …, 2017 - pubs.rsc.org
An easily synthesized fluorescent probe for detecting copper in aqueous samples, with a short response time and at neutral pH, has been investigated. Through the chelation of Cu2+ …
Number of citations: 11 pubs.rsc.org

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